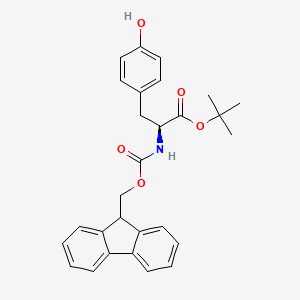
Fmoc-Tyr-OtBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr-OtBu, also known as N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine, is a compound with the molecular formula C28H29NO5 . It is commonly used in Fmoc solid phase peptide synthesis . Its molecular structure contains a chiral center, so it can exist in two enantiomers and has optical activity .
Synthesis Analysis
This compound is synthesized by conducting an acylation reaction of O-tert-butyl-L-tyrosine with fluorenyl methaneoxycarbonyl azide . The use of this compound in peptide synthesis is efficient as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains .Molecular Structure Analysis
The molecular weight of this compound is 459.5 g/mol . Its InChI isInChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 . Chemical Reactions Analysis
This compound is used in peptide synthesis as an amino acid protection monomer . It can be used to synthesize Leu-EnkephalinAmide via solid phase synthesis in water .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 459.5 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF .Mechanism of Action
Target of Action
Fmoc-Tyr-OtBu, also known as Fmoc-O-tert-butyl-L-tyrosine, is primarily used in Fmoc solid phase peptide synthesis . Its primary targets are the amino acids in peptides that are being synthesized .
Mode of Action
This compound interacts with its targets (the amino acids in peptides) by protecting the tyrosine side-chains during the synthesis process . This protection prevents the amino acids from being used unproductively in acylating exposed tyrosine side-chains .
Biochemical Pathways
The use of this compound affects the biochemical pathway of peptide synthesis. It is used in the Fmoc/tBu solid-phase synthesis method, which is a preferred method for synthesizing molecules in both research and industrial settings . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Result of Action
The result of this compound’s action is the successful synthesis of peptides, such as Leu-EnkephalinAmide, via solid phase synthesis in water . Additionally, it can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
Action Environment
The action of this compound is influenced by environmental factors in the laboratory setting. For instance, it is recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols . The storage temperature also affects the stability of this compound, with a recommended storage temperature of 2-8°C .
Advantages and Limitations for Lab Experiments
Fmoc-Tyr-OtBu is a useful reagent for the synthesis of peptides and proteins in the laboratory. It is easy to use and has a high yield. However, it is limited in its ability to synthesize large peptides and proteins, as the reaction is slow and can be difficult to control.
Future Directions
There are several potential future directions for the use of Fmoc-Tyr-OtBu in scientific research. These include the development of new methods for the synthesis of large peptides and proteins, the use of this compound in the synthesis of peptide-based drugs, and the use of this compound in the synthesis of peptide-based vaccines. Additionally, this compound could be used in the synthesis of peptide-based diagnostics, such as peptide arrays for the detection of disease biomarkers. Finally, this compound could be used in the synthesis of peptide-based materials, such as polymers and nanomaterials, for use in a variety of applications.
Synthesis Methods
Fmoc-Tyr-OtBu is synthesized through a two-step process. The first step involves the condensation of Fmoc-Cl with L-tyrosine in the presence of an acid catalyst. The second step involves the esterification of the resulting product with tert-butyl bromide. This process yields this compound as a white solid.
Scientific Research Applications
Fmoc-Tyr-OtBu is used in the synthesis of peptides and proteins for scientific research purposes. It is used in the preparation of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins. It is also used in the synthesis of peptide-based drugs, which are used to treat a variety of medical conditions.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSGNJOUWWMJDE-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

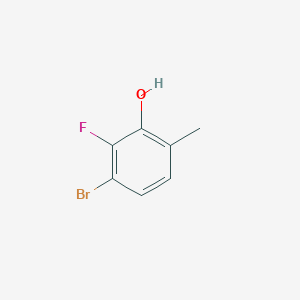
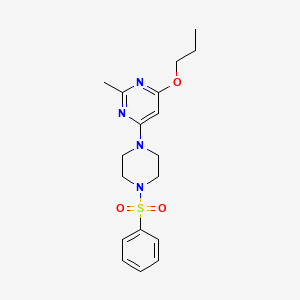
![N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2620882.png)
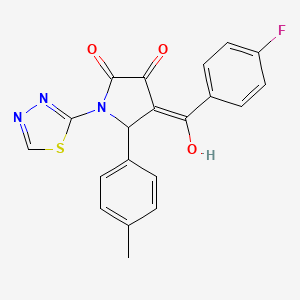
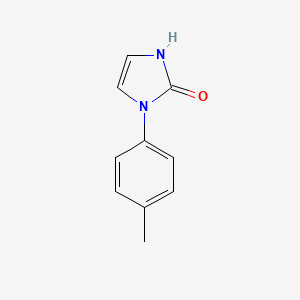
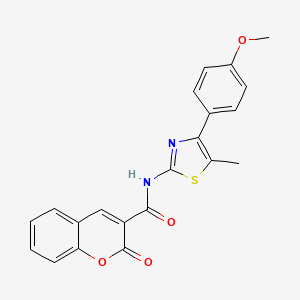
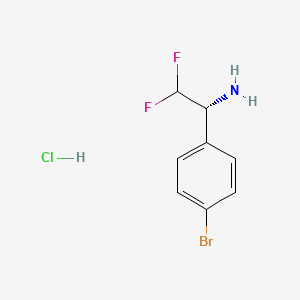
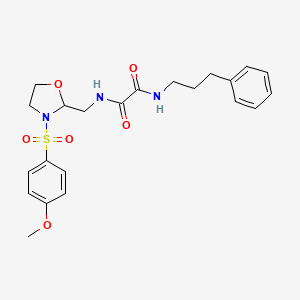
![8-(4-Ethoxyphenyl)-1,3,5-trimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620894.png)
![N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2620896.png)
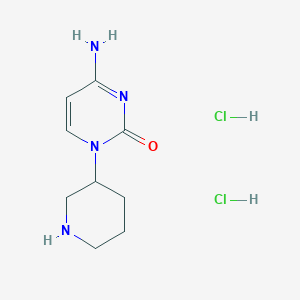
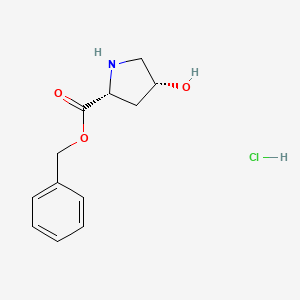
![N-(4-chlorophenyl)-2-((4-(4-methoxyphenyl)-7,8-dimethyl-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2620899.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)